tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate
Description
Introduction and Research Context
Historical Development Timeline
The synthesis of tert-butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate (CAS 2136248-15-0) marks a strategic evolution in PROTAC linker technology. Early iterations of PROTACs utilized linear alkyl or polyethylene glycol (PEG) linkers to connect E3 ligase ligands to target-binding motifs. However, limitations in solubility and cellular permeability drove the exploration of cyclic linkers, with piperidine emerging as a favorable scaffold due to its rigid yet water-soluble structure. The incorporation of a piperidine ring into this compound’s linker region (Figure 1) directly builds upon findings from optimization studies demonstrating that cyclized linkers enhance cytotoxicity by improving proteasome recruitment efficiency.
Table 1: Key Milestones in PROTAC Linker Development
| Era | Linker Type | Advantages | Limitations |
|---|---|---|---|
| 2001–2010 | Linear alkyl/PEG | Synthetic simplicity | Poor solubility, low cytotoxicity |
| 2011–2020 | Piperidine-based | Enhanced solubility, rigid geometry | Complex synthesis |
| 2021–Present | Hybrid architectures | Multifunctional, tunable | Requires iterative optimization |
The compound’s design also integrates structural motifs from immunomodulatory drugs (IMiDs), particularly the 2,6-dioxopiperidin-3-yl group, which confers binding affinity for cereblon (CRBN), a component of the CRL4^CRBN^ E3 ubiquitin ligase complex. This strategic fusion of IMiD-derived pharmacophores with optimized linkers reflects a broader shift toward rational, structure-guided PROTAC design.
Significance in Targeted Protein Degradation Research
As a PROTAC constituent, this compound plays a dual role: (1) its isoindolinone moiety engages target proteins, while (2) the dioxopiperidine group recruits CRBN to facilitate ubiquitination and degradation. Unlike first-generation degraders that relied on non-specific alkyl linkers, this compound’s piperidine spacer enhances proteolytic efficiency by minimizing entropic penalties during ternary complex formation.
Mechanistic Insights from Cytotoxicity Studies
In pancreatic cancer cell lines (e.g., BxPC-3), PROTACs incorporating this linker demonstrated sub-micromolar half-maximal inhibitory concentrations (IC~50~ < 1 μM), outperforming parent compounds lacking the piperidine motif. Proteomic analyses revealed that such molecules induce degradation of oncogenic targets like ZFP91, a ubiquitin ligase adapter implicated in NF-κB signaling. Notably, the compound’s alkyne group (pent-4-yn-1-yl) enables bioorthogonal conjugation strategies, permitting modular attachment of diverse warheads for target exploration.
Table 2: Structural Components and Functional Roles
Position in Contemporary Chemical Biology
Within modern chemical biology, this compound exemplifies three transformative trends:
Modularity in Degrader Design : The tert-butyl carbamate group (Boc-protected amine) allows straightforward deprotection and functionalization, enabling rapid analog synthesis for structure-activity relationship studies. This modularity aligns with high-throughput approaches to optimize degradation kinetics and selectivity.
Multi-Target Engagement : Beyond ZFP91, proteomics data suggest that piperidine-linked PROTACs downregulate proteins in the STAT3 and NQO1 pathways, highlighting their capacity to simultaneously modulate multiple oncogenic networks. Such polypharmacology is increasingly sought after in complex diseases like cancer.
Advancements in Synthetic Methodology : The compound’s synthesis (Scheme 1) employs convergent strategies, including nucleophilic substitutions and HATU-mediated couplings, which are emblematic of state-of-the-art PROTAC production. These methods balance yield and purity while accommodating structurally diverse building blocks.
Properties
IUPAC Name |
tert-butyl N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-23(2,3)31-22(30)24-13-6-4-5-8-15-9-7-10-16-17(15)14-26(21(16)29)18-11-12-19(27)25-20(18)28/h7,9-10,18H,4,6,11-14H2,1-3H3,(H,24,30)(H,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHOYQWUALLLAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC#CC1=C2CN(C(=O)C2=CC=C1)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of key intermediates such as 2,6-dioxopiperidin-3-yl and 1-oxoisoindolin-4-yl derivatives.
Coupling Reactions: These intermediates are then coupled using appropriate reagents and conditions to form the desired pent-4-yn-1-yl chain.
Introduction of tert-Butyl Carbamate Group: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the carbamate group and formation of corresponding amines and acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Linker Variations
- Compound A: tert-Butyl (2-(4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenoxy)ethyl)carbamate Linker: Phenoxyethyl Synthesis: 66% yield via nucleophilic substitution or coupling reactions. Key Data: Confirmed by ¹H/¹³C NMR and ESI-MS . Implications: The ether linker may enhance solubility but reduce metabolic stability compared to alkyne-based linkers.
- Compound B: tert-Butyl (2-(3-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenoxy)ethyl)carbamate Linker: Phenoxyethyl (meta-substituted) Synthesis: 58% yield, similar to Compound A but with altered regiochemistry . Implications: Meta-substitution may influence spatial orientation and CRBN-binding efficiency.
Compound C : tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate
Functional Group Modifications
Compound D : tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Compound E: tert-Butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-2-oxoethyl)-carbamate Linker: Amino-2-oxoethyl Synthesis: 23% yield over two steps, using TFA-mediated deprotection and silica gel purification . Implications: The amide linkage may reduce flexibility compared to alkynyl or ether linkers.
PROTAC-Specific Derivatives
- Compound F : (3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-N-(4-((5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamoyl)phenyl)-2''-oxodispiro[...]carboxamide
Structural and Functional Implications
- Alkyne Linkers : The pent-4-yn-1-yl group in the target compound offers unique advantages for bioconjugation (e.g., azide-alkyne cycloaddition), enabling modular PROTAC design .
- Molecular Weight : Compounds with longer linkers (e.g., Compound C, 457.519 g/mol) may face bioavailability challenges, whereas the target compound’s shorter alkyne linker could optimize drug-likeness .
- CRBN Binding : All analogs retain the 2,6-dioxopiperidin-3-yl group critical for Cereblon recruitment, but substituent variations (e.g., fluorine in Compound D) could fine-tune binding kinetics .
Biological Activity
tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula for this compound is , with a molecular weight of 457.519 g/mol. The compound features a complex structure that includes a dioxopiperidine moiety linked to an isoindolin scaffold, which may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Protein Interactions : Compounds in this class have been shown to inhibit bromodomain and extra-terminal (BET) proteins, which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced tumor growth .
- Antiviral Activity : Some derivatives have demonstrated activity against HIV by antagonizing the CXCR4 receptor, which is essential for viral entry into host cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Studies
Several case studies have highlighted the potential applications of tert-butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-y)carbamate:
- Cancer Treatment : In a study involving xenograft models, administration of related compounds led to significant tumor regression. The study reported a dose-dependent response with notable reductions in tumor volume after treatment with 5 mg/kg doses .
- HIV Research : A series of experiments demonstrated that compounds with similar structures effectively inhibited HIV replication in vitro without causing significant cytotoxicity to host cells. These findings suggest potential for development as antiviral agents .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing tert-Butyl (5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pent-4-yn-1-yl)carbamate?
- Methodology :
- Stepwise Synthesis : Follow multi-step protocols involving coupling reactions, protection/deprotection of functional groups, and purification via silica gel chromatography. For example, intermediates like isoindolinone derivatives can be synthesized via cyclization of propargyl amines with activated carbonyl groups .
- Reagents : Use trifluoroacetic acid (TFA) for Boc-group deprotection under inert atmospheres (e.g., nitrogen) to prevent side reactions .
- Yield Optimization : Typical yields range from 70–89% after purification, depending on reaction scale and solvent choice (e.g., dichloromethane or DMF) .
Q. How should researchers characterize the compound to confirm its structural integrity?
- Analytical Techniques :
-
NMR Spectroscopy : Use ¹H and ¹³C NMR (300–500 MHz in CDCl₃) to confirm backbone connectivity. Key signals include tert-butyl protons (~1.36 ppm, singlet) and isoindolinone aromatic protons (~8.22 ppm) .
-
High-Resolution Mass Spectrometry (HRMS-ESI) : Verify molecular weight (e.g., [M+H]⁺ calculated vs. observed within ±0.001 Da) .
-
Optical Activity : Measure specific rotation ([α]D) in CHCl₃ to confirm chiral centers, if applicable (e.g., [α]D = +15.23°) .
Key NMR Signals Observed δ (ppm) Expected δ (ppm) tert-Butyl protons 1.36 (s) 1.20–1.50 Isoindolinone aromatic H 8.22 (s) 7.80–8.50 Alkyne protons ~2.30–2.17 (m) 2.00–2.50
Q. What are the critical considerations for handling and storing this compound?
- Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
- Hazards :
- Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and lab coats .
- Avoid electrostatic discharge; ground equipment during transfer .
Advanced Research Questions
Q. How can researchers optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Strategies :
- Temperature Control : Maintain ≤0°C during TFA-mediated deprotection to minimize side reactions (e.g., tert-butyl cleavage) .
- Catalyst Screening : Test Pd/C or CuI for alkyne coupling steps; adjust equivalents (1.05–1.20 eq) to balance reactivity and byproduct formation .
- Purification : Use preparative HPLC with C18 columns (gradient: 10–90% acetonitrile/water) for polar intermediates. Retention times vary by functional groups (e.g., 8–12 min) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study :
- Observed vs. Expected NMR Shifts : If alkyne protons (expected ~2.5 ppm) appear upfield (~2.2 ppm), assess solvent polarity or hydrogen bonding with isoindolinone carbonyls .
- HRMS Discrepancies : For mass deviations >0.005 Da, re-analyze in positive/negative ion modes or check for sodium/potassium adducts .
Q. What methodologies are recommended for assessing purity and identifying impurities?
- HPLC-UV/HRMS : Use a 250 nm detection wavelength for carbamate absorption. Impurities >0.1% can be quantified via peak area integration .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) monitor hydrolysis products (e.g., free amine via LC-MS) .
Q. How can researchers mitigate hazards associated with acute toxicity and reactivity?
- Safety Protocols :
- First Aid : For skin contact, wash with 0.1% acetic acid (neutralizes basic degradation products) .
- Waste Disposal : Incinerate at >800°C to destroy toxic residues (e.g., dioxopiperidinone derivatives) .
Contradictory Data Analysis
- Safety Data Conflicts : lists H302 (oral toxicity), while states "no known hazard."
- Resolution : Verify compound identity (CAS number match) and purity. Impurities (e.g., unreacted intermediates) may contribute to toxicity discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
